LTI-291
Übersicht
Beschreibung
LTI-291 is a small-molecule activator of glucocerebrosidase, a lysosomal enzyme involved in the breakdown of glycosphingolipids. This compound has shown potential in increasing the activity of glucocerebrosidase, thereby aiding in the breakdown of glycosphingolipids and potentially mitigating the effects of these diseases .
Wissenschaftliche Forschungsanwendungen
LTI-291 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es verwendet, um die Mechanismen der Enzymaktivierung und den Abbau von Glykosphingolipiden zu untersuchen. In der Biologie wird es verwendet, um die Rolle der Glucocerebrosidase in zellulären Prozessen und deren Auswirkungen auf Krankheiten wie Parkinson-Krankheit und Demenz mit Lewy-Körperchen zu untersuchen. In der Medizin wird this compound als potenzielles Therapeutikum zur Behandlung dieser Krankheiten untersucht, indem die Aktivität der Glucocerebrosidase verstärkt und der Abbau von Glykosphingolipiden verbessert wird . In der Industrie könnte this compound bei der Entwicklung neuer Medikamente und Therapien verwendet werden, die auf lysosomale Speicherkrankheiten abzielen .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an die Glucocerebrosidase und Steigerung deren Aktivität. Dieses Enzym ist für den Abbau von Glykosphingolipiden im Lysosom verantwortlich. Durch Steigerung der Aktivität der Glucocerebrosidase trägt this compound dazu bei, die Anhäufung von Glykosphingolipiden zu beseitigen, die andernfalls zu Zellfunktionsstörungen und Krankheiten führen kann. Zu den molekularen Zielstrukturen von this compound gehört das aktive Zentrum der Glucocerebrosidase, an das es bindet und eine Konformationsänderung induziert, die die Aktivität des Enzyms erhöht .
Biochemische Analyse
Biochemical Properties
LTI-291 plays a crucial role in biochemical reactions by enhancing the activity of GCase . It interacts with the GCase enzyme, which is encoded by the GBA1 gene . Mutations in this gene decrease enzyme activity, and this compound serves to counteract this effect by increasing GCase activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the GCase enzyme
Molecular Mechanism
The molecular mechanism of this compound involves its binding to GCase and enhancing its activity . This interaction can lead to changes in gene expression and enzyme activity, although the specifics of these changes are still being studied.
Temporal Effects in Laboratory Settings
Initial studies have shown that this compound is generally well-tolerated when given orally once daily for 14 consecutive days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects are still being studied, initial research has shown promising results with no adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycosphingolipids, interacting with the GCase enzyme
Transport and Distribution
The transport and distribution of this compound within cells and tissues are still being studied. It is known that this compound is a centrally penetrant GCase activator, suggesting it can cross the blood-brain barrier .
Subcellular Localization
As an allosteric modulator of GCase, it is likely that this compound localizes to the lysosomes where GCase is typically found .
Analyse Chemischer Reaktionen
LTI-291 wirkt hauptsächlich als allosterischer Aktivator der Glucocerebrosidase. Es unterliegt in seiner Rolle als Aktivator keinen signifikanten chemischen Reaktionen wie Oxidation, Reduktion oder Substitution. Stattdessen bindet es an das Enzym und erhöht dessen Aktivität. Das Hauptprodukt, das aus dieser Interaktion gebildet wird, ist der verstärkte Abbau von Glykosphingolipiden zu einfacheren Molekülen, die dann im Lysosom recycelt werden .
Wirkmechanismus
LTI-291 exerts its effects by binding to glucocerebrosidase and enhancing its activity. This enzyme is responsible for the breakdown of glycosphingolipids within the lysosome. By increasing the activity of glucocerebrosidase, this compound helps to clear the accumulation of glycosphingolipids, which can otherwise lead to cellular dysfunction and disease. The molecular targets of this compound include the active site of glucocerebrosidase, where it binds and induces a conformational change that enhances the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
LTI-291 ist einzigartig in seiner Fähigkeit, die Glucocerebrosidase spezifisch zu aktivieren und deren Aktivität zu steigern. Ähnliche Verbindungen umfassen andere niedermolekulare Aktivatoren der Glucocerebrosidase, wie z. B. BIA 28-6156, die ebenfalls auf dasselbe Enzym abzielen und dessen Aktivität steigern . This compound hat in präklinischen Studien eine höhere Spezifität und Wirksamkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht . Andere ähnliche Verbindungen umfassen Inhibitoren von GBA2, die indirekt die Aktivität der Glucocerebrosidase beeinflussen, indem sie verwandte Signalwege modulieren .
Vorbereitungsmethoden
Die Herstellung von LTI-291 beinhaltet synthetische Wege, die die Verwendung verschiedener Reagenzien und Reaktionsbedingungen umfassen. Spezifische Details zu den synthetischen Wegen und Reaktionsbedingungen für this compound sind im öffentlichen Bereich nicht leicht zugänglich. Industrielle Produktionsmethoden für this compound würden wahrscheinlich die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in einem Labor hergestellt und dann für die industrielle Produktion hochskaliert .
Eigenschaften
IUPAC Name |
5,7-dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-4-5-6-11-26-17-9-7-16(8-10-17)23-20(25)18-13-21-24-15(3)12-14(2)22-19(18)24/h12-13,16-17H,4-11H2,1-3H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZILSILAELSWKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1CCC(CC1)NC(=O)C2=C3N=C(C=C(N3N=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1919820-28-2 | |
Record name | LTI-291 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1919820282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LTI-291 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9WUN9UUU8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of LTI-291 and how does it relate to Parkinson's Disease?
A: this compound acts as an allosteric modulator of the enzyme glucosylceramidase beta (GCase), also known as glucocerebrosidase. [, ] This enzyme is essential for the lysosomal breakdown of glucosylceramide. Mutations in the GBA1 gene, which encodes GCase, are recognized as a significant genetic risk factor for Parkinson's Disease (PD). These mutations typically lead to decreased GCase activity. By enhancing the activity of both normal and mutant forms of GCase, this compound aims to restore enzymatic function and potentially mitigate the downstream consequences of GCase deficiency in PD. []
Q2: How does this compound impact the NLRP3 inflammasome and what is the significance of this effect?
A: Research indicates that this compound can reduce the activation of the NLRP3 inflammasome. [] This complex plays a key role in the innate immune response by triggering the release of pro-inflammatory cytokines like IL-1β. In the context of PD, excessive NLRP3 activation is thought to contribute to neuroinflammation, potentially exacerbating neuronal damage. The study demonstrated that this compound treatment led to a decrease in IL-1β production, suggesting a dampening effect on NLRP3 inflammasome activation. [] This finding hints at an additional neuroprotective mechanism of this compound beyond its direct effect on GCase activity.
Q3: What preclinical evidence supports the potential of this compound as a treatment for Parkinson's Disease?
A: In a preclinical study utilizing a 6-hydroxydopamine (6-OHDA) mouse model of PD, this compound demonstrated a protective effect against dopaminergic neuronal loss. [] The 6-OHDA model is widely used to mimic PD pathology as it induces the selective death of dopaminergic neurons, similar to what is observed in the disease. Treatment with this compound resulted in a significant preservation of tyrosine hydroxylase (TH) expression in the substantia nigra of these mice. [] TH is an enzyme critical for dopamine synthesis, and its loss is a hallmark of PD progression. This finding provides compelling in vivo evidence supporting the therapeutic potential of this compound in addressing the underlying neurodegenerative processes in PD.
Q4: What is the current clinical development status of this compound?
A: this compound has successfully completed Phase 1 single and multiple ascending dose studies in healthy volunteers. [] These studies primarily focused on evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound in humans. The positive findings from these trials paved the way for a Phase 1b trial specifically designed for patients with GBA1-associated Parkinson's disease. [] This trial aimed to further assess the safety and tolerability of this compound in this patient population and gather preliminary data on its efficacy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.